molecular formula C9H14ClN3O3 B6218897 ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride CAS No. 2751614-44-3

ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride

Cat. No.: B6218897
CAS No.: 2751614-44-3
M. Wt: 247.7
InChI Key:
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Description

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrazolo[3,2-b][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted pyrazolo[3,2-b][1,3]oxazine derivatives.

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2751614-44-3

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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